Myclobutanil hydroxide
Overview
Description
Myclobutanil is a triazole fungicide known for its high efficiency, low toxicity, and broad-spectrum activity against a variety of fungi. It is commonly used in agriculture to control fungal diseases in crops. This compound is characterized by its crystal structure, chemical reactions, and physical and chemical properties, which contribute to its effectiveness as a fungicide.
Synthesis Analysis
Myclobutanil can be synthesized using thermal polymerization techniques, employing substrates like SiO2 microspheres, template molecules, and specific monomers and cross-linking agents. This process results in molecularly imprinted photonic crystal hydrogels that exhibit high stability and specific recognition capabilities, allowing for the detection of myclobutanil in samples (Liao Ziyi et al., 2021).
Molecular Structure Analysis
The crystal structure of myclobutanil has been determined through single-crystal X-ray diffraction, revealing a monoclinic system with space group P21/c. Its structure is stabilized by weak hydrogen bonds and halogen bonds, forming a 3D structure crucial for its low melting point (B. Yan et al., 2016).
Chemical Reactions and Properties
Myclobutanil undergoes various chemical reactions, including enantioselective metabolism in humans, indicating differences in activity, metabolism, and toxicity between its enantiomers. This suggests a complex interaction with biological systems and highlights the importance of considering the enantiomeric forms of myclobutanil in risk assessments (F. S. Fonseca et al., 2019).
Physical Properties Analysis
The specific molar heat capacity of myclobutanil has been measured, providing insights into its thermodynamic properties. These measurements, along with theoretical calculations, help in understanding the compound's behavior under different temperature conditions, crucial for its application and storage (B. Yan et al., 2016).
Chemical Properties Analysis
The reactivity of myclobutanil as a corrosion inhibitor for metals in acidic solutions has been studied, showing its potential in industrial applications beyond agriculture. Its effectiveness and the mechanism of action in these contexts provide a broader understanding of its chemical properties (Xuefei Tao et al., 2021).
Scientific Research Applications
Fungicidal Activity and Environmental Interactions
Myclobutanil hydroxide is primarily recognized for its fungicidal properties. A study found that its enantiomers exhibit different levels of fungicidal activity and influence on mycotoxin production by Fusarium verticillioides, a significant pathogen, under various environmental conditions (Li et al., 2018). The study highlights how factors like temperature and water activity affect the fungicidal capabilities of myclobutanil hydroxide and its enantiomers.
Corrosion Inhibition
Myclobutanil hydroxide has also been evaluated for its efficacy as a corrosion inhibitor. One study demonstrated its effectiveness in preventing copper corrosion in nitric acid medium, suggesting potential applications beyond its traditional use in agriculture (Tao et al., 2021).
Environmental Fate and Toxicity
The environmental fate and toxicity of myclobutanil hydroxide have been a subject of research as well. For instance, a study on zebrafish indicated that myclobutanil hydroxide exhibits acute toxicity, developmental effects, and potential biomolecular mechanisms of toxicity in aquatic environments (Pang et al., 2020). This emphasizes the need for careful assessment of the environmental risks associated with the use of this fungicide.
Development of Sensitive Sensors
Innovations in detecting myclobutanil hydroxide residues have led to the development of molecularly imprinted photonic crystal hydrogels sensors. These sensors are characterized by low cost, high stability, and special recognition capabilities, making them useful for detecting myclobutanil in various samples, such as tobacco (Li et al., 2021).
Resistance Management in Agriculture
The use of myclobutanil hydroxide in agriculture and its implications for resistance management in pathogens like Venturia inaequalis, the causal agent of apple scab, have been studied. Research indicates that the sensitivity of V. inaequalis to myclobutanil is related to the number of applications of the fungicide, suggesting implications for resistance management strategies in agriculture (Gao et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)-5-hydroxy-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-12(21)6-7-15(8-17,9-20-11-18-10-19-20)13-2-4-14(16)5-3-13/h2-5,10-12,21H,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUOATAFAFIXAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922210 | |
Record name | 2-(4-Chlorophenyl)-5-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Myclobutanil hydroxide | |
CAS RN |
116928-93-9 | |
Record name | Myclobutanil hydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116928939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenyl)-5-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MYCLOBUTANIL HYDROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WPK17I4HM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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